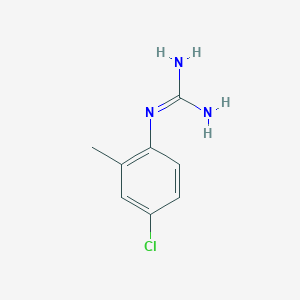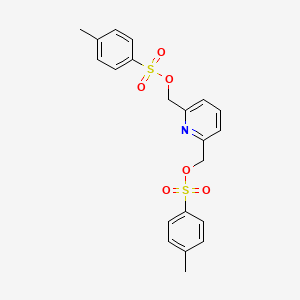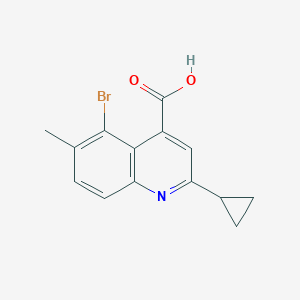
N-hydroxy-2-naphthimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-2-naphthimidoyl chloride is a chemical compound with the molecular formula C11H8ClNO. It is known for its role in various organic synthesis reactions, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an imidoyl chloride group, which is a functional group containing a carbon-nitrogen double bond and a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hydroxy-2-naphthimidoyl chloride can be synthesized through a regio- and stereoselective [3 + 2]-cycloaddition reaction. This involves the reaction of exo-glucal with a nitrile oxide generated in situ from this compound and triethylamine . Another method involves the condensation of amines with 1-hydroxy-2-naphthoic acid using N,N’-dicyclohexylcarbodiimide, which produces the amide in high yield under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. These methods typically employ the same reagents and conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-2-naphthimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The chlorine atom in the imidoyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, nitrile oxides, and various amines. The conditions for these reactions often involve mild temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound include spirocyclic compounds, amides, and other heterocyclic structures. These products are valuable in various fields of chemistry and biology .
Aplicaciones Científicas De Investigación
N-hydroxy-2-naphthimidoyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-hydroxy-2-naphthimidoyl chloride involves its ability to participate in cycloaddition reactions, forming spirocyclic structures. These reactions are facilitated by the presence of the nitrile oxide intermediate, which reacts with various nucleophiles to form the desired products . The molecular targets and pathways involved in these reactions are primarily related to the formation of stable heterocyclic compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-hydroxy-2-naphthimidoyl chloride include:
1-Naphthalenecarboximidoyl chloride, N-hydroxy-: This compound has a similar structure but differs in the position of the functional groups.
2-Naphthalenecarboximidoyl chloride, N-hydroxy-: Another closely related compound with slight variations in the molecular structure.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form spirocyclic compounds through cycloaddition reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new pharmaceuticals and industrial chemicals .
Propiedades
IUPAC Name |
N-hydroxynaphthalene-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEMQNSRCRZGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)
